molecular formula C9H16Br2O B13826993 3,5-Dibromo-2,6-dimethylheptan-4-one CAS No. 30957-25-6

3,5-Dibromo-2,6-dimethylheptan-4-one

Cat. No.: B13826993
CAS No.: 30957-25-6
M. Wt: 300.03 g/mol
InChI Key: GQBBHKNQKIAYJT-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-dimethylheptan-4-one is an organic compound with the molecular formula C9H16Br2O. It is a brominated ketone, characterized by the presence of two bromine atoms and two methyl groups attached to a heptanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2,6-dimethylheptan-4-one typically involves the bromination of 2,6-dimethylheptan-4-one. One common method is the dehydrobromination of this compound using sodium hydride in tetrahydrofuran, followed by the addition of aqueous hydrochloric acid . This reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Scientific Research Applications

3,5-Dibromo-2,6-dimethylheptan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dibromo-2,6-dimethylheptan-4-one involves its reactivity towards nucleophiles and bases. The bromine atoms in the molecule are susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbonyl carbon more electrophilic and prone to nucleophilic attack.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of two bromine atoms and two methyl groups in specific positions makes it a valuable compound for studying halogenated ketones’ reactivity and applications.

Properties

CAS No.

30957-25-6

Molecular Formula

C9H16Br2O

Molecular Weight

300.03 g/mol

IUPAC Name

3,5-dibromo-2,6-dimethylheptan-4-one

InChI

InChI=1S/C9H16Br2O/c1-5(2)7(10)9(12)8(11)6(3)4/h5-8H,1-4H3

InChI Key

GQBBHKNQKIAYJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C(C(C)C)Br)Br

Origin of Product

United States

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